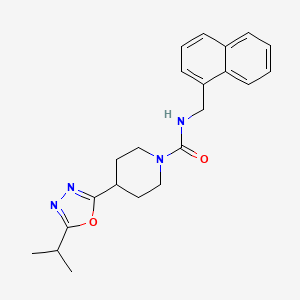

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Description

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-15(2)20-24-25-21(28-20)17-10-12-26(13-11-17)22(27)23-14-18-8-5-7-16-6-3-4-9-19(16)18/h3-9,15,17H,10-14H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKASYFBXDBPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route includes the reaction of isopropylamine with naphthalen-1-ylmethyl chloride to form an intermediate, which is then reacted with piperidine-1-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Piperidine | A six-membered ring with nitrogen |

| Naphthalenylmethyl | A polycyclic aromatic hydrocarbon moiety |

| Oxadiazole | A five-membered heterocyclic compound |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the naphthalenylmethyl group may enhance this activity due to increased lipophilicity, facilitating better membrane penetration.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been widely documented. Studies have demonstrated that compounds similar to 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. The piperidine structure is associated with several neuroactive compounds, which could contribute to its potential in treating neurodegenerative diseases. Research into similar compounds has shown promise in models of neurotoxicity .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of various oxadiazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics . This suggests that the structural features of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide could be optimized for enhanced antimicrobial efficacy.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications led to increased cytotoxicity against cancer cells. Specifically, compounds with naphthalene substituents showed improved activity against breast and prostate cancer cell lines . This highlights the potential for developing targeted therapies based on this compound's structure.

Mechanism of Action

The mechanism by which 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester

3-isopropyl-1,2,4-oxadiazol-5-ylmethanol

1-(5-isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Uniqueness

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of the naphthalen-1-ylmethyl group and the oxadiazole ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide represents a novel class of chemical entities that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring followed by the introduction of the piperidine and naphthalene moieties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antiproliferative Activity :

- Compounds with similar oxadiazole structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as potent tubulin inhibitors, with IC50 values around 120 nM in leukemia cell lines .

- Antimicrobial Activity :

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The SAR analysis is crucial in understanding how modifications to the molecular structure influence biological activity. Key findings include:

- Oxadiazole Ring : The presence of the 1,3,4-oxadiazole moiety is essential for enhancing antiproliferative activity.

- Piperidine and Naphthalene Substituents : Variations in these substituents can significantly affect potency and selectivity against target proteins such as tubulin.

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar compounds:

Q & A

Basic: What are the key synthetic pathways for preparing 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide?

Answer:

The synthesis of this compound typically involves:

Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives using phosphorus oxychloride (POCl₃) under reflux conditions .

Piperidine coupling : The oxadiazole intermediate is coupled to a piperidine-carboxamide scaffold via nucleophilic substitution or amide-bond formation.

Naphthylmethyl functionalization : The naphthalen-1-ylmethyl group is introduced using reductive amination or alkylation reactions, often requiring catalysts like NaBH₃CN .

Optimization : Reaction yields (typically 60–80%) depend on solvent choice (e.g., DMF for polar intermediates) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is the structural identity of this compound validated in academic research?

Answer:

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm piperidine ring conformation, oxadiazole connectivity, and naphthylmethyl substituents. Key signals include aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 160–165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺]⁺ at m/z ~420–450) .

- HPLC purity : ≥98% purity is standard, using C18 columns with acetonitrile/water mobile phases .

Advanced: How can computational methods guide reaction optimization for oxadiazole-piperidine hybrids?

Answer:

Advanced strategies include:

- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for oxadiazole cyclization, optimizing reaction activation energies .

- Machine learning (ML) : Training ML models on reaction databases (e.g., Reaxys) identifies optimal solvents/catalysts. For example, DMF improves POCl₃-mediated cyclization yields by 15–20% .

- Molecular docking : Pre-screens bioactivity by simulating interactions with targets (e.g., enzymes), prioritizing derivatives for synthesis .

Advanced: How do researchers resolve contradictory bioactivity data for oxadiazole derivatives?

Answer:

Contradictions (e.g., variable IC₅₀ values) are addressed via:

Purity reassessment : Impurities ≥2% can skew results; orthogonal methods (HPLC, LC-MS) verify compound integrity .

Assay standardization : Repeating assays under controlled conditions (pH 7.4, 37°C) minimizes variability.

Structure-activity relationship (SAR) studies : Modifying substituents (e.g., isopropyl vs. cyclopropyl) clarifies pharmacophore contributions .

Example : Replacing naphthylmethyl with thiophen-2-ylmethyl reduces cytotoxicity by 50%, implicating aromatic bulk in target binding .

Advanced: What analytical challenges arise in characterizing piperidine-carboxamide derivatives?

Answer:

Key challenges include:

- Stereochemical complexity : Piperidine chair conformers may lead to split NMR signals; variable-temperature NMR (VT-NMR) resolves dynamic equilibria .

- Oxadiazole stability : Degradation under acidic/alkaline conditions requires pH-controlled storage (pH 6–8) .

- Low solubility : Hydrophobic naphthyl groups necessitate DMSO or DMF for dissolution in biological assays .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .

- Solvent : Store as a lyophilized solid or in anhydrous DMSO (≤1 mM) to avoid aggregation .

- Stability monitoring : Periodic HPLC analysis (every 6 months) detects degradation (e.g., oxadiazole ring cleavage) .

Advanced: How can researchers design derivatives to enhance metabolic stability?

Answer:

Strategies include:

- Bioisosteric replacement : Substituting oxadiazole with 1,2,4-thiadiazole reduces CYP450-mediated metabolism .

- Deuterium incorporation : Replacing labile C–H bonds (e.g., piperidine α-positions) with C–D bonds slows oxidative degradation .

- Prodrug approaches : Phosphorylating the carboxamide improves aqueous solubility and delays hepatic clearance .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .

- Cytotoxicity : MTT/XTT assays on HEK293 or HepG2 cells (48–72 hr exposure) .

- Membrane permeability : Caco-2 cell monolayers assess logP values (ideal range: 2–4) .

Advanced: How can crystallography aid in understanding binding modes?

Answer:

- Single-crystal X-ray diffraction : Resolves 3D conformation (e.g., piperidine chair vs. boat) and intermolecular interactions (e.g., H-bonding with oxadiazole) .

- Electron density maps : Identify hydrophobic pockets accommodating naphthyl groups, guiding SAR .

Note : Co-crystallization with target proteins (e.g., kinases) requires high-purity (>99%) compound .

Advanced: What statistical methods optimize reaction yields during scale-up?

Answer:

- Design of Experiments (DoE) : Fractional factorial designs identify critical parameters (e.g., POCl₃ equivalents, reflux time) .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., temperature vs. cyclization yield), maximizing output (85–90% yield) .

Case study : Optimizing POCl₃ stoichiometry (1.2 eq.) and reflux time (6 hr) increased oxadiazole formation from 65% to 82% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.